2-Pentyl butyrate

Description

Nomenclature and Chemical Classification within Organic Esters

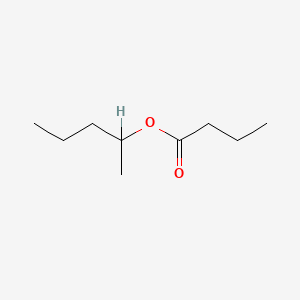

2-Pentyl butyrate (B1204436) is systematically known by its IUPAC name, pentan-2-yl butanoate . nih.gov It belongs to the class of organic compounds known as fatty acid esters, which are derivatives of carboxylic acids where a hydrogen atom in the carboxyl group is replaced by an alkyl or other organic group. nih.govfoodb.ca In this case, it is the ester formed from the reaction of 2-pentanol (B3026449) and butyric acid. ontosight.ai

The compound is also referred to by several synonyms, including 1-methylbutyl butanoate, 2-pentyl butanoate, and sec-amyl butyrate. nih.govchemspider.com Its chemical formula is C9H18O2, and it has a molecular weight of 158.24 g/mol . nih.govchemicalbook.com

Table 1: Chemical Identifiers for 2-Pentyl Butyrate

| Identifier | Value |

| IUPAC Name | pentan-2-yl butanoate nih.gov |

| Synonyms | 1-Methylbutyl butanoate, 2-Pentyl butanoate, sec-Amyl butyrate nih.govchemspider.com |

| CAS Number | 60415-61-4 nih.gov |

| Molecular Formula | C9H18O2 nih.gov |

| Molecular Weight | 158.24 g/mol nih.govchemicalbook.com |

| InChI Key | DJOCFLQKCMWABC-UHFFFAOYSA-N nih.gov |

| SMILES | CCCC(C)OC(=O)CCC nih.gov |

This table provides a summary of the key chemical identifiers for this compound.

The synthesis of this compound is typically achieved through the Fischer esterification of 2-pentanol and butyric acid, often with an acid catalyst like sulfuric acid. ontosight.ai Enzymatic synthesis methods have also been explored. chemicalbook.com

Significance in Fatty Acid Ester Research

As a fatty acid ester, this compound is of interest in research fields that investigate the properties and applications of this class of compounds. Fatty acid esters are recognized for their roles as flavoring agents in the food industry and as fragrances. ontosight.ainih.gov this compound itself is noted for its fruity aroma, often described as reminiscent of pear or apricot. wikipedia.org

Research into fatty acid esters like this compound often focuses on their synthesis, physicochemical properties, and their interactions within biological systems. For instance, the study of phase equilibria of this compound in supercritical carbon dioxide is relevant for separation processes in industrial applications. researchgate.net The enzymatic hydrolysis of such esters by esterases is a key area of biochemical investigation.

Overview of Research Trajectories for Butyrate-Derived Compounds

The broader category of butyrate-derived compounds, of which this compound is one example, is a significant area of scientific inquiry. Butyrate itself, a short-chain fatty acid, is produced in the gut by microbial fermentation of dietary fiber and plays a crucial role in host health. foundmyfitness.comnih.gov

Research into butyrate and its derivatives explores their impact on various physiological processes. Key research trajectories include:

Gut Health and Metabolism: Butyrate is a primary energy source for colonocytes and is involved in maintaining intestinal barrier integrity. foundmyfitness.commdpi.com

Gene Expression: Butyrate acts as a histone deacetylase (HDAC) inhibitor, which allows it to modulate gene expression. mdpi.com This has implications for cell differentiation and proliferation. researchgate.net

Immunomodulation: Butyrate can influence the immune system by promoting the differentiation of regulatory T cells and affecting the activity of other immune cells. mdpi.com

Neurological Effects: Emerging research suggests a link between butyrate and neurogenesis. foundmyfitness.com

While direct research on the specific biological activities of this compound is less extensive than that of butyrate itself, its identity as a butyrate-derived compound places it within this important research context. The hydrolysis of this compound would release butyric acid, which could then participate in these various biological pathways.

Table 2: Physicochemical Properties of this compound

| Property | Value | Source |

| Physical Form | Colorless liquid | fao.org |

| Boiling Point | 185-186 °C | nih.govfao.org |

| Specific Gravity | 0.862-0.868 @ 25 °C | thegoodscentscompany.com |

| Refractive Index | 1.409-1.415 @ 20 °C | fao.orgthegoodscentscompany.com |

| Flash Point | 52.22 °C (126 °F) | thegoodscentscompany.com |

| Solubility | Insoluble in water; soluble in ethanol (B145695) | fao.org |

This table presents key physicochemical data for this compound, highlighting its properties relevant to its handling and application.

Structure

3D Structure

Properties

IUPAC Name |

pentan-2-yl butanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H18O2/c1-4-6-8(3)11-9(10)7-5-2/h8H,4-7H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DJOCFLQKCMWABC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC(C)OC(=O)CCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H18O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50866810 | |

| Record name | Pentan-2-yl butanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50866810 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

158.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Colourless liquid; strong penetrating odour | |

| Record name | 2-Pentyl butyrate | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1074/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

Boiling Point |

185.00 to 186.00 °C. @ 760.00 mm Hg | |

| Record name | 1-Methylbutyl butanoate | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0039219 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Solubility |

insoluble in water; 50% soluble in heptane or triacetin, 50% soluble in ethanol (in ethanol) | |

| Record name | 2-Pentyl butyrate | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1074/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

Density |

0.862-0.868 | |

| Record name | 2-Pentyl butyrate | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1074/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

CAS No. |

60415-61-4 | |

| Record name | 2-Pentyl butanoate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=60415-61-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Pentyl butyrate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0060415614 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Pentan-2-yl butanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50866810 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-PENTYL BUTYRATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/O5709B244U | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | 1-Methylbutyl butanoate | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0039219 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Synthetic Methodologies and Chemical Reaction Pathways

Catalytic Synthesis Approaches

The formation of 2-pentyl butyrate (B1204436) via chemical catalysis typically involves the reaction of 2-pentanol (B3026449) with butyric acid in the presence of an acid catalyst. wikipedia.org This method, a classic example of Fischer-Speier esterification, is a reversible reaction where the equilibrium can be shifted towards the product side by using an excess of one reactant or by removing water as it forms. brainly.com

Acid-Catalyzed Esterification: Mechanistic and Optimization Studies

The mechanism of acid-catalyzed esterification begins with the protonation of the carbonyl oxygen of butyric acid by the acid catalyst, which enhances the electrophilicity of the carbonyl carbon. Subsequently, the nucleophilic oxygen of 2-pentanol attacks this activated carbonyl carbon. A series of proton transfer steps follows, leading to the formation of a tetrahedral intermediate. Finally, the elimination of a water molecule and deprotonation of the carbonyl oxygen yields the 2-pentyl butyrate ester and regenerates the acid catalyst.

Optimization of this process often involves manipulating reaction conditions to maximize the yield. Studies on similar esterifications have shown that increasing the molar ratio of the alcohol to the carboxylic acid can significantly drive the reaction towards the ester. For instance, in the synthesis of ethyl acetate (B1210297), increasing the ethanol (B145695) to acetic acid ratio from 1:1 to 10:1 boosted the yield from 65% to 97%. Temperature also plays a crucial role, with higher temperatures generally increasing the reaction rate, although this must be balanced against potential side reactions and the volatility of the reactants and products. researchgate.net

Heterogeneous and Homogeneous Catalysis in Ester Formation

Both homogeneous and heterogeneous catalysts are employed in the synthesis of esters like this compound.

Homogeneous Catalysis: Homogeneous catalysts, such as sulfuric acid and hydrochloric acid, are dissolved in the reaction mixture, leading to excellent contact with the reactants and often resulting in high reaction rates. wikipedia.orgrsc.org Transition metal complexes are also utilized as homogeneous catalysts and are noted for their high selectivity and control over the reaction's stereochemistry. rsc.org Ruthenium complex compounds, for example, have been used to produce esters from aldehydes and alcohols. google.com However, a significant drawback of homogeneous catalysis is the difficulty in separating the catalyst from the product mixture, which can lead to contamination and complicate purification processes. rsc.org

Heterogeneous Catalysis: Heterogeneous catalysts exist in a different phase from the reactants, typically as a solid in a liquid reaction mixture. This characteristic offers the significant advantage of easy separation and recovery of the catalyst, allowing for its reuse and reducing process costs and environmental impact. researchgate.net Examples of heterogeneous catalysts used in esterification include ion-exchange resins like Amberlyst-15 and sulfonated activated carbon. researchgate.netmdpi.com Studies on the synthesis of other butyrate esters have demonstrated high conversions and selectivities using such catalysts. For example, the esterification of butyric acid and 1-butanol (B46404) using DOWEX ion-exchange resins achieved conversions between 90% and 99%. oup.com Similarly, a polyvinylpolypyrrolidone-supported Brønsted acidic catalyst yielded 96.8% of benzyl (B1604629) butyrate and could be reused multiple times without a significant loss in activity. researchgate.net

| Catalyst Type | Examples | Advantages | Disadvantages |

| Homogeneous | Sulfuric Acid, Hydrochloric Acid, Ruthenium Complexes wikipedia.orggoogle.com | High reaction rates, High selectivity rsc.org | Difficult to separate from product, Potential for product contamination rsc.org |

| Heterogeneous | Amberlyst-15, Sulfonated Activated Carbon, DOWEX resins researchgate.netmdpi.comoup.com | Easy separation and recovery, Reusability, Reduced waste researchgate.net | Potentially lower reaction rates compared to homogeneous catalysts |

Enzymatic Synthesis Strategies

The use of enzymes, particularly lipases, as biocatalysts for ester synthesis has gained significant attention as a greener alternative to chemical methods. mdpi.combegellhouse.com This approach offers several advantages, including milder reaction conditions, high specificity that minimizes by-product formation, and reduced energy consumption. mdpi.combegellhouse.com

Lipase-Mediated Esterification Research

Lipases (EC 3.1.1.3) are highly effective biocatalysts for esterification reactions. begellhouse.com They can be sourced from various microorganisms, including bacteria and fungi, with lipases from Candida and Rhizomucor species being commonly studied. begellhouse.comresearchgate.net Research has demonstrated the successful synthesis of various flavor esters using lipases. For instance, a study on the synthesis of isoamyl butyrate using Rhizomucor miehei lipase (B570770) achieved yields above 90%. researchgate.net Another study reported a 97.2% yield for this compound synthesis using Rhizomucor miehei lipase in n-heptane at 40°C over 24 hours. chemicalbook.com

The optimization of lipase-catalyzed reactions involves several parameters, including temperature, substrate molar ratio, enzyme concentration, and the presence of a solvent. For the enzymatic synthesis of isoamyl butyrate, optimal conditions were found to be a temperature of 30°C, an enzyme concentration of 0.021 g/mL, and a butyric acid concentration of 0.5 mol/L, resulting in a 92% conversion. scielo.br

Biocatalyst Immobilization and Performance Enhancement in Ester Production

A significant advancement in enzymatic synthesis is the immobilization of lipases onto solid supports. rsc.org This technique enhances the stability of the enzyme, facilitates its separation from the reaction mixture, and allows for its reuse over multiple reaction cycles, which is crucial for industrial applications. rsc.orgnih.gov Various materials have been used as supports, including nylon, porous styrene-divinylbenzene beads, and magnetic nanoparticles. mdpi.comnih.govmdpi.com

Immobilized lipases have been successfully used in the synthesis of numerous esters. For example, Candida cylindracea lipase immobilized on a nylon support was used to synthesize various esters, retaining about one-third of its initial activity after 72 days of repeated use. nih.gov The use of immobilized lipases in solvent-free systems is particularly attractive from an economic and environmental standpoint. rsc.org

| Enzyme Source | Support Material | Ester Synthesized | Key Findings |

| Candida cylindracea | Nylon | Various esters | Retained one-third of activity after 72 days of repeated use. nih.gov |

| Rhizomucor miehei | Anion exchange resin | Isoamyl butyrate | Yields above 90% were achieved. researchgate.net |

| Candida antarctica Lipase B (Novozym 435) | Acrylic resin | Ethyl butyrate | Optimized conditions led to 87% esterification. ftb.com.hr |

| Thermomyces lanuginosus | Not specified | Geranyl butyrate | 93% conversion achieved under optimized conditions. acs.org |

Investigation of Green Chemistry Principles in this compound Synthesis

Enzymatic synthesis of this compound aligns well with the principles of green chemistry. The use of biocatalysts operates under mild conditions, reducing energy consumption compared to traditional chemical methods. mdpi.com The high specificity of enzymes minimizes the formation of unwanted by-products, leading to cleaner reaction profiles and simplifying purification processes. begellhouse.combegellhouse.com Furthermore, the development of solvent-free reaction systems and the use of reusable immobilized enzymes contribute to waste reduction and a more sustainable manufacturing process. rsc.orggoogle.com The potential to use renewable raw materials further enhances the green credentials of this synthetic route.

Reaction Kinetics and Thermodynamic Investigations of Esterification

The enzymatic synthesis of esters like this compound often follows a Ping-Pong Bi-Bi mechanism. This model is widely accepted for lipase-catalyzed esterification and transesterification reactions in organic media. mdpi.com In this mechanism, the lipase first reacts with the acid (butyric acid) to form an acyl-enzyme intermediate, releasing a water molecule. Subsequently, the alcohol (2-pentanol) reacts with this intermediate to produce the ester (this compound) and regenerate the enzyme. mdpi.com

Kinetic studies on similar ester syntheses, such as isoamyl butyrate, have shown that the reaction rate can be described by the Michaelis-Menten equation, incorporating competitive inhibition by both the acid and alcohol substrates. nih.gov For instance, in the synthesis of isoamyl butyrate, high concentrations of butyric acid can lead to enzyme inactivation by causing a pH drop in the enzyme's microenvironment and by forming a dead-end complex with the acyl-enzyme intermediate. nih.gov

The thermodynamic parameters of enthalpy and entropy variations are crucial in understanding the feasibility and spontaneity of the esterification reaction. The change in enthalpy is related to the energy of bond formation and disruption, while the change in entropy is associated with the number of substrate molecules possessing sufficient energy to react. nih.gov

Below is a table summarizing key kinetic parameters from a study on isoamyl butyrate synthesis, which provides insights applicable to this compound synthesis.

| Kinetic Parameter | Value | Unit | Description |

| Vmax | 11.72 | µmol/min/mg | Maximum reaction velocity. |

| KM, Acid | 0.00303 | M | Michaelis constant for butyric acid. |

| KM, Alcohol | 0.00306 | M | Michaelis constant for isoamyl alcohol. |

| Ki, Acid | 1.05 | M | Inhibition constant for butyric acid. |

| Ki, Alcohol | 6.55 | M | Inhibition constant for isoamyl alcohol. |

| Data from a kinetic study on lipase-catalyzed isoamyl butyrate synthesis. nih.gov |

Advanced Synthetic Methodologies and Process Optimization

Supercritical fluids (SCFs), particularly supercritical carbon dioxide (scCO₂), offer a promising alternative to conventional organic solvents for ester synthesis and separation. researchgate.netresearchgate.net SCFs exhibit properties intermediate between those of a gas and a liquid, allowing for high diffusivity, which enhances mass transfer, and tunable solvent power by varying pressure and temperature. nih.govmdpi.com

The use of scCO₂ as a reaction medium for the synthesis of this compound is advantageous because it is non-toxic, non-flammable, and allows for easy product separation. researchgate.netmdpi.com The phase behavior of the binary systems involved, such as CO₂ + 2-pentanol, CO₂ + butyric acid, and CO₂ + this compound, is critical for designing and optimizing the synthesis and separation processes. researchgate.netresearchgate.net

High-pressure phase equilibrium data for these systems have been measured at various temperatures and pressures. researchgate.net For the binary system of CO₂ and this compound, experimental data were collected at temperatures of 313.15 K, 323.15 K, and 333.15 K, and at pressures up to 11 MPa. researchgate.net These data are essential for developing thermodynamic models, such as the Peng-Robinson and Soave-Redlich-Kwong equations of state, which are used to correlate experimental data and predict phase behavior. researchgate.net

The table below presents the binary interaction parameters for the Peng-Robinson (PR) and Soave-Redlich-Kwong (SRK) equations of state for the CO₂ + this compound system.

| Temperature (K) | Equation of State | k_ij | l_ij |

| 313.15 | PR | 0.098 | -0.045 |

| 323.15 | PR | 0.091 | -0.041 |

| 333.15 | PR | 0.085 | -0.037 |

| 313.15 | SRK | 0.102 | -0.052 |

| 323.15 | SRK | 0.095 | -0.048 |

| 333.15 | SRK | 0.089 | -0.043 |

| Binary interaction parameters for the CO₂ + this compound system. researchgate.net |

Exploration of Typical Ester Chemical Reactions

Ester hydrolysis is the reverse of esterification, where the ester reacts with water to form a carboxylic acid and an alcohol. This reaction can be catalyzed by either an acid or a base. brainly.comyoutube.com

Under acidic conditions, the carbonyl oxygen of the ester is protonated, making the carbonyl carbon more electrophilic. A water molecule then acts as a nucleophile, attacking the carbonyl carbon to form a tetrahedral intermediate. Subsequent proton transfers and elimination of the alcohol lead to the formation of the carboxylic acid. youtube.commasterorganicchemistry.com

In the case of this compound, acid-catalyzed hydrolysis yields butanoic acid and 2-pentanol. brainly.com

Under basic conditions, a hydroxide (B78521) ion acts as the nucleophile, attacking the carbonyl carbon to form a tetrahedral intermediate. The leaving group is the alkoxide ion (2-pentyloxide), which then deprotonates the newly formed carboxylic acid to yield a carboxylate salt and the alcohol. youtube.comyoutube.com This reaction is effectively irreversible because the final deprotonation step is highly favorable. youtube.com

The products of the hydrolysis of this compound are summarized in the table below.

| Hydrolysis Condition | Products |

| Acid-Catalyzed | Butanoic acid and 2-pentanol |

| Base-Promoted | Butanoate salt and 2-pentanol |

| Products of this compound hydrolysis. brainly.com |

Transesterification is a reaction where the alkoxy group of an ester is exchanged with that of an alcohol. aocs.org This reaction is typically catalyzed by an acid or a base and is an equilibrium process. masterorganicchemistry.com To drive the reaction towards the desired product, a large excess of the reactant alcohol is often used. masterorganicchemistry.com

For example, this compound can undergo transesterification with methanol (B129727) to produce methyl butyrate and 2-pentanol. This reaction is useful for synthesizing different ester derivatives.

Enzymatic transesterification, often utilizing lipases, is also a common method. acs.org A dynamic model of batch enzymatic reactive distillation has been developed for the production of R-2-pentyl butyrate through the transesterification of ethyl butyrate with R-2-pentanol, using Candida antarctica lipase B as the catalyst. acs.org This integrated approach of reaction and separation can enhance the yield of the desired product by continuously removing one of the products from the reaction mixture. ucp.pt

Metabolic Fates and Biochemical Transformations

In Vivo Metabolism of the Butyrate (B1204436) Moiety

Once liberated, butyrate undergoes a series of metabolic transformations, playing a crucial role in cellular energy and biosynthesis.

Absorption, Distribution, and Elimination Pathways

Butyrate is rapidly absorbed by colonocytes, the epithelial cells of the colon, through both passive diffusion and active transport mediated by monocarboxylate transporters such as MCT1 and SMCT1. mdpi.comnih.govnih.gov The majority of butyrate is utilized directly by these cells as their primary energy source. nih.govmdpi.comorffa.com The portion of butyrate that is not consumed by colonocytes enters the portal circulation and is transported to the liver. mdpi.commdpi.com The liver efficiently clears most of the remaining butyrate from the portal blood. mdpi.com Consequently, the concentration of butyrate in the systemic circulation is typically very low, with only about 2% entering the bloodstream to be used by other tissues. mdpi.com A small fraction, approximately 5-10%, of the produced butyrate is excreted in the feces. mdpi.comnih.gov

Cellular Metabolism in Intestinal Epithelial Cells and Hepatocytes

In intestinal epithelial cells, particularly colonocytes, butyrate is the preferred energy substrate, providing 60-70% of their energy needs. mdpi.com Upon entering the cell, butyrate is transported into the mitochondria for β-oxidation. orffa.comnih.gov This process is central to the energy homeostasis of these cells. mdpi.com

In hepatocytes (liver cells), the metabolism of butyrate that escapes the colon is also significant. The liver takes up a large proportion of the butyrate from the portal vein. mdpi.commdpi.com Within the hepatocytes, butyrate serves as a substrate for various metabolic pathways, including energy production and biosynthesis. mdpi.comlsu.edu

Conversion to Acetyl-CoA and Entry into Tricarboxylic Acid (TCA) Cycle

Within the mitochondria of both colonocytes and hepatocytes, butyrate undergoes β-oxidation. orffa.comnih.gov This process involves the conversion of butyrate into butyryl-CoA, which is then further metabolized to acetyl-CoA. nih.govbiorxiv.org Acetyl-CoA is a pivotal molecule that enters the tricarboxylic acid (TCA) cycle, also known as the Krebs cycle. nih.govlibretexts.org Through the TCA cycle, the complete oxidation of acetyl-CoA generates ATP, the primary energy currency of the cell, along with carbon dioxide as a byproduct. orffa.comnih.gov

Substrate Utilization in Fatty Acid and Cholesterol Biosynthesis

The acetyl-CoA generated from butyrate metabolism is not solely destined for energy production. In the liver, it can also be used as a building block for the synthesis of fatty acids and cholesterol. mdpi.commdpi.comphysiology.org Studies have shown that butyrate is a potent activator of both fatty acid and cholesterol synthesis in hepatocytes. cambridge.orgnih.gov The cytosolic acetyl-CoA derived from butyrate can be directed towards these biosynthetic pathways. wjgnet.com

Microbial Biotransformation and Production

The initial source of butyrate in the gut is the microbial fermentation of dietary fibers. This process is carried out by a specific consortium of bacteria within the gut microbiome.

Butyrogenic Bacterial Fermentation Pathways in the Gut Microbiome

Butyrate is a major metabolite produced by the gut microbiota through the anaerobic fermentation of indigestible carbohydrates. orffa.com The primary producers of butyrate belong to the Firmicutes phylum, with prominent species including Faecalibacterium prausnitzii, Roseburia species, and Eubacterium rectale. mdpi.comnih.gov These bacteria possess the necessary enzymatic machinery to convert dietary fibers into butyrate through several metabolic pathways. nih.gov

The main pathways for butyrate synthesis from carbohydrates involve the conversion of pyruvate (B1213749) to acetyl-CoA, which is then used to produce butyrate. frontiersin.org Other pathways include the utilization of succinate, L-lysine, and glutarate as precursors for butyrate production. mdpi.com For instance, some gut commensal bacteria can ferment pyruvate to produce butyrate, while certain pathogenic bacteria can utilize amino acids like glutamate (B1630785) and lysine (B10760008) for butyrogenesis. frontiersin.org The production of butyrate is a widespread capability among diverse phyla in the human colon.

| Key Butyrate-Producing Bacteria | Phylum | Primary Fermentation Substrate |

| Faecalibacterium prausnitzii | Firmicutes | Carbohydrates |

| Roseburia species | Firmicutes | Carbohydrates |

| Eubacterium rectale | Firmicutes | Carbohydrates |

| Clostridium species | Firmicutes | Carbohydrates, Amino Acids |

| Butyrivibrio species | Firmicutes | Carbohydrates |

Enzymatic Mechanisms of Microbial Ester Hydrolysis

The initial and critical step in the metabolism of 2-pentyl butyrate is its cleavage into butyrate and 2-pentanol (B3026449), a reaction catalyzed by microbial enzymes. This hydrolysis is carried out by a diverse group of hydrolases known as esterases (EC 3.1.1.x) and lipases, which are widely distributed among gut microorganisms. oup.comijcmas.com These enzymes catalyze the cleavage and formation of ester bonds and are crucial for the breakdown of various dietary and host-derived esters. oup.com

Microbial esterases are typically screened for using substrates like p-nitrophenyl butyrate or on agar (B569324) plates containing tributyrin (B1683025), a triglyceride of butyrate. oup.com The hydrolysis of the ester bond by these enzymes releases the carboxylic acid, in this case, butyric acid. The fundamental mechanism for this reaction involves a catalytic triad, most commonly composed of serine, histidine, and aspartate (or glutamate) residues within the enzyme's active site. oup.comfrontiersin.org The process involves the substrate binding to the active site serine, forming a tetrahedral intermediate, which then resolves to release the alcohol (2-pentanol) and an acyl-enzyme complex. This complex is subsequently hydrolyzed to release butyric acid. oup.com

Metagenomic screening of mouse microbiomes has identified novel esterase genes from uncultured microbes, with homology to genes from Clostridium and Bacteroides species, that efficiently hydrolyze tributyrin to release butyrate. nih.gov Lactic acid bacteria have also been shown to possess esterases capable of synthesizing and hydrolyzing short-chain fatty acid esters. conicet.gov.ar Fungi, such as Periconia atropurpurea, also produce extracellular esterases that can hydrolyze short-chain esters like ethyl butyrate.

Table 1: Microbial Enzymes in Ester Hydrolysis

| Enzyme Class | EC Number | Common Microbial Sources | Catalytic Mechanism | Substrate Example |

| Carboxylesterase | EC 3.1.1.1 | Clostridium spp., Bacteroides spp., Periconia atropurpurea | Ser-His-Asp/Glu Catalytic Triad | Tributyrin, p-Nitrophenyl butyrate, Ethyl butyrate |

| Lipase (B570770) | EC 3.1.1.3 | Mucor miehei, Penicillium cyclopium | Ser-His-Asp/Glu Catalytic Triad | Triacylglycerols (including Tributyrin) |

| Acetylesterase | EC 3.1.1.6 | Clostridium spp. | Ser-His-Asp/Glu Catalytic Triad | Acetyl esters, Tributyrin |

Cross-Feeding Microbial Interactions Affecting Butyrate Production

Primary fermenters, such as Bifidobacterium species, break down complex carbohydrates like dietary fibers that are indigestible by the host. nih.gov This fermentation produces intermediate metabolites, primarily acetate (B1210297) and lactate. asm.org These intermediates are then utilized by secondary fermenters, which are specialized butyrate-producing bacteria. nih.gov

Table 2: Microbial Cross-Feeding Interactions for Butyrate Synthesis

| Primary Fermenting Bacteria | Substrate | Key Metabolic Byproducts | Secondary Fermenting (Butyrate-Producing) Bacteria | Final Product |

| Bifidobacterium spp. | Dietary Fibers (e.g., Fructans) | Acetate, Lactate | Faecalibacterium prausnitzii, Roseburia spp., Eubacterium spp. | Butyrate |

| Bacteroides spp. | Polysaccharides | Acetate, Propionate (B1217596) | Anaerostipes spp., Eubacterium rectale | Butyrate |

Interaction with Host Metabolic Regulatory Networks

The butyrate released from this compound hydrolysis enters host circulation and acts as a crucial signaling molecule, profoundly influencing systemic metabolic regulation. nih.gov It serves as a link between the gut microbiota and the host's energy balance.

Impact on Systemic Glucose and Lipid Homeostasis

Butyrate plays a significant role in maintaining whole-body glucose and lipid balance. Numerous animal studies have demonstrated that butyrate supplementation can counteract the metabolic disturbances induced by high-fat diets.

In the context of glucose homeostasis, butyrate has been shown to improve insulin (B600854) sensitivity and reduce both fasting and postprandial glucose and insulin levels. mdpi.com It can exert a protective effect on pancreatic β-cells, mitigating inflammation-induced dysfunction. mdpi.com By improving gut barrier integrity, butyrate reduces the translocation of inflammatory molecules like lipopolysaccharide (LPS), a factor known to contribute to insulin resistance.

Regarding lipid metabolism, butyrate affects lipid synthesis, decomposition, and transport in tissues like the liver and adipose tissue. tandfonline.com It has been observed to reduce the accumulation of triglycerides in these tissues. tandfonline.comtandfonline.com Furthermore, butyrate supplementation has been linked to lower levels of total cholesterol and low-density lipoprotein (LDL) cholesterol, suggesting a positive impact on dyslipidemia. mdpi.commdpi.com These effects are partly achieved by promoting fatty acid oxidation, which increases the utilization of fat for energy. nih.gov

Table 3: Research Findings on Butyrate's Impact on Metabolic Homeostasis (Animal Models)

| Parameter | Effect of Butyrate Supplementation | Key Findings |

| Fasting Glucose | ↓ | Counteracted hyperglycemia induced by a high-fat diet. |

| Insulin Resistance | ↓ | Attenuated insulin resistance and improved insulin signaling. mdpi.com |

| Pancreatic β-cell function | ↑ | Protected pancreatic β-cells from inflammation-induced damage. mdpi.com |

| Serum Triglycerides | ↓ | Reduced serum triglyceride levels in high-fat diet-fed animals. nih.gov |

| Liver/Adipose Tissue Lipids | ↓ | Decreased lipid accumulation and steatosis in the liver and fat deposition in adipose tissue. mdpi.comtandfonline.com |

| Fatty Acid Oxidation | ↑ | Promoted the oxidation of fatty acids for energy. nih.gov |

Modulation of Specific Metabolic Pathways (e.g., PPAR activation, AMPK)

Butyrate exerts its metabolic effects by modulating key intracellular signaling pathways, notably through the activation of Peroxisome Proliferator-Activated Receptors (PPARs) and AMP-activated protein kinase (AMPK).

PPAR Activation: PPARs are ligand-activated transcription factors that are critical regulators of metabolism. Butyrate can act as a ligand for PPARs, particularly PPARγ. Activation of PPARγ by butyrate promotes adipogenesis, a process that can help reduce circulating fatty acids and their accumulation in other organs. In the liver, butyrate upregulates PPARα, a key regulator of mitochondrial fatty acid β-oxidation. unina.it This PPAR-mediated signaling contributes to improved insulin sensitivity, reduced inflammation, and enhanced mitochondrial biogenesis.

AMPK Activation: AMPK is a central energy sensor in cells that regulates energy homeostasis. Butyrate can activate AMPK in various tissues, including the liver, adipose tissue, and skeletal muscle. This activation leads to a cascade of metabolic benefits. Activated AMPK enhances glucose uptake in tissues, increases fatty acid oxidation, and inhibits lipid synthesis. tandfonline.com For example, butyrate-induced AMPK activation upregulates the expression of glucose transporter 4 (GLUT4) in adipose tissue, facilitating glucose uptake. The activation of the AMPK pathway is a primary mechanism by which butyrate promotes energy expenditure and prevents diet-induced obesity. unina.it

Table 4: Butyrate's Modulation of Key Metabolic Pathways

| Pathway/Target | Effect of Butyrate | Downstream Metabolic Consequences |

| PPARγ | Activation/Upregulation | Promotes adipogenesis, improves insulin signaling, increases fatty acid oxidation, reduces inflammation. |

| PPARα | Upregulation | Increases mitochondrial fatty acid β-oxidation in the liver. unina.it |

| AMPK | Activation | Increases glucose uptake (via GLUT4), enhances fatty acid oxidation, inhibits lipid synthesis, promotes mitochondrial function, increases energy expenditure. tandfonline.com |

Biological Activities and Molecular Mechanisms of Action

Epigenetic Modulation and Gene Expression Regulation

Butyrate (B1204436), released from 2-pentyl butyrate, is a well-established epigenetic modulator. researchgate.net Its primary mechanism in this regard is the inhibition of histone deacetylase (HDAC) enzymes, which leads to significant changes in chromatin structure and the regulation of gene transcription. researchgate.netplos.org

Butyrate functions as a broad-spectrum HDAC inhibitor, affecting the activity of multiple HDAC enzymes. plos.orgsci-hub.se HDACs are crucial for removing acetyl groups from lysine (B10760008) residues on histone tails, leading to a more compact chromatin structure and transcriptional repression. nih.gov By inhibiting HDACs, butyrate promotes the hyperacetylation of histones. researchgate.netplos.org

This inhibition affects several classes of HDACs. Studies have identified that butyrate primarily inhibits Class I (HDAC1, HDAC2, HDAC3, HDAC8) and Class IIa (HDAC4, HDAC5, HDAC7, HDAC9) HDACs. sci-hub.senih.gov The mechanism of inhibition, while not fully elucidated, is thought to involve butyrate occupying a hydrophobic cleft on the surface of the HDAC enzyme. researchgate.net However, observations that butyrate acts as a noncompetitive inhibitor suggest it may not bind directly to the substrate-binding site, but rather to an alternative site on the enzyme. researchgate.net This inhibition of HDAC activity alters the balance of histone acetylation, a key process in epigenetic regulation. researchgate.netscispace.com

Table 1: HDAC Classes Targeted by Butyrate This table is based on data from the text.

| HDAC Class | Specific Enzymes Inhibited by Butyrate | Primary Function |

|---|---|---|

| Class I | HDAC1, HDAC2, HDAC3, HDAC8 | Removal of acetyl groups from histones |

| Class IIa | HDAC4, HDAC5, HDAC7, HDAC9 | Regulation of gene expression and cell signaling |

The inhibition of HDACs by butyrate leads directly to the hyperacetylation of histones, particularly H3 and H4. plos.orgoup.com Acetylation neutralizes the positive charge of lysine residues on histone tails, weakening the interaction between the histones and the negatively charged DNA backbone. fsu.eduscienceopen.com This process results in a more relaxed or "open" chromatin structure, known as euchromatin. nih.gov

This open chromatin state makes the DNA more accessible to transcription factors and the transcriptional machinery, thereby promoting gene expression. plos.orgfsu.edu Research has shown that butyrate treatment can restrict changes in chromatin structure during inflammatory events, suggesting it can "lock-in" certain structural states at genes related to inflammation. fsu.edu Furthermore, butyrate can induce opposite effects within the same gene cluster, causing an open chromatin structure and activation at one gene (e.g., γ-globin) while promoting a closed structure and suppression at another (e.g., β-globin), demonstrating sequence-specific modifications. nih.gov This modulation of chromatin architecture is a fundamental mechanism by which butyrate regulates transcriptional activity. researchgate.netplos.org

Butyrate's epigenetic influence extends to the expression of specific genes and microRNAs involved in cellular defense and signaling.

Nrf2 (Nuclear Factor Erythroid 2-Related Factor 2): The Nrf2 signaling pathway is a critical cellular defense against oxidative stress. nih.gov Butyrate has been shown to modulate this pathway. In some contexts, such as in human colon cancer cells, butyrate can inhibit the Nrf2 pathway by increasing the expression of its negative regulator, Keap1, through the inhibition of Keap1's promoter methylation. nih.gov However, in other models, compounds that induce Nrf2 have been shown to reactivate fetal hemoglobin (HbF) expression, a therapeutic goal in sickle cell disease, and butyrate is also known to induce HbF. mdpi.com Nrf2 itself is subject to epigenetic regulation, with its expression being influenced by the methylation status of its promoter and by various microRNAs. nih.govmdpi.com

microRNAs (miRNAs): Butyrate can regulate gene expression by altering the expression of miRNAs, which are small non-coding RNAs that typically downregulate gene expression post-transcriptionally. oup.com For instance, butyrate can up-regulate miR-7a-5p. nih.gov Conversely, it can decrease the expression of other miRNA clusters in human colon cancer cells. oup.com Several miRNAs, including miR-27a, miR-142-5p, miR-144, and miR-153, have been identified as negative regulators of Nrf2 expression by targeting its mRNA. mdpi.commdpi.com By influencing these miRNAs, butyrate can indirectly control the expression of key cellular proteins.

Regulation of Chromatin Structure and Transcriptional Activity

Receptor-Mediated Signaling Pathways

In addition to its epigenetic roles, butyrate acts as a signaling molecule by binding to and activating specific cell surface G-protein-coupled receptors (GPCRs), particularly a subset known as free fatty acid receptors (FFARs).

Butyrate and other SCFAs are known ligands for at least three GPCRs: GPR41 (FFAR3), GPR43 (FFAR2), and GPR109A (HCAR2). ahajournals.org These receptors are expressed in various tissues, including intestinal epithelial cells, immune cells, and adipose tissue, and their activation triggers intracellular signaling cascades that mediate diverse physiological effects. ahajournals.org

GPR41 (FFAR3): This receptor shows a stronger affinity for longer-chain SCFAs. The order of potency is generally considered to be propionate (B1217596) (C3) and butyrate (C4) being more potent than acetate (B1210297) (C2).

GPR43 (FFAR2): In contrast to GPR41, GPR43 is activated more potently by shorter-chain SCFAs, with acetate and propionate being equipotent, followed by butyrate.

GPR109A (HCAR2): This receptor is activated by butyrate, but with a relatively low affinity (EC₅₀ value of approximately 0.7 mM). ahajournals.org It is also the receptor for niacin. ahajournals.org Activation of GPR109A by butyrate has been linked to anti-inflammatory effects in the colon, such as the induction of regulatory T cells and the anti-inflammatory cytokine IL-18.

Activation of these receptors, which are coupled to Gαi/o-type G proteins, typically leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cAMP levels.

Table 2: Butyrate-Activated G-Protein-Coupled Receptors This table is based on data from the text.

| Receptor | Alternative Name | Ligand Potency Order | Key Signaling Pathway |

|---|---|---|---|

| GPR41 | FFAR3 | C4 (Butyrate) = C3 (Propionate) > C2 (Acetate) | Gαi/o coupling, inhibition of adenylyl cyclase |

| GPR43 | FFAR2 | C2 (Acetate) = C3 (Propionate) > C4 (Butyrate) | Gαi/o coupling, inhibition of adenylyl cyclase |

| GPR109A | HCAR2 | Niacin > C4 (Butyrate) | Gαi/o coupling, inhibition of adenylyl cyclase |

Understanding the structural basis of how butyrate binds to its receptors is crucial for elucidating its mechanism of action. Cryo-electron microscopy and computational modeling studies have provided insights into the ligand-binding pockets of these receptors. researchgate.netresearchgate.net

For FFA2 (GPR43), structural analysis of the receptor bound to butyrate reveals how this short-chain fatty acid is recognized. researchgate.net The binding cavity of FFA2 is noted for its aromaticity compared to other FFARs. researchgate.net The carboxylate head group of the fatty acid ligand typically forms crucial interactions with positively charged residues within the receptor's binding pocket. researchgate.net

Homology models based on the crystal structure of FFA1 have been used to predict the binding modes for agonists at FFA2 and FFA3. researchgate.net These models suggest that for FFA1 and FFA2, an alternative binding mode for orthosteric agonists may involve the space between transmembrane helices 4 and 5. researchgate.net These structural and binding studies are essential for understanding receptor activation and for the potential design of selective modulators for these therapeutic targets. researchgate.netresearchgate.net

Table of Mentioned Compounds

| Compound Name |

|---|

| This compound |

| 2-pentanol (B3026449) |

| ABCA1 |

| Acetate |

| Butyrate (Butyric acid) |

| Decitabine |

| Dimethyl fumarate (B1241708) (DMF) |

| EGR3 |

| N-(1-carbamoyl-2-phenyl-ethyl) butyramide (B146194) (FBA) |

| Niacin |

| Phenylbutyrate |

| Propionate |

| Simvastatin |

| Sodium Butyrate |

| tert-butylhydroquinone |

G-Protein-Coupled Receptor (GPCR) Activation (GPR41, GPR43, GPR109A)

Immunomodulatory and Anti-Inflammatory Research

Butyrate is a key metabolite that sits (B43327) at the nexus of diet, gut microbiota, and host immunity. Its immunomodulatory properties have been extensively studied, revealing its capacity to regulate both innate and adaptive immune responses.

T-Cell Differentiation and Regulatory T-Cell (Treg) Induction

Butyrate plays a crucial role in promoting immune tolerance by influencing the differentiation of T-cells, particularly by inducing regulatory T-cells (Tregs). wikipedia.orgmdpi.com Tregs are essential for maintaining immune homeostasis and preventing autoimmune reactions. e-century.us

Research has shown that butyrate promotes the differentiation of both colonic and peripheral Tregs. e-century.us A primary mechanism for this is its function as a histone deacetylase (HDAC) inhibitor. wikipedia.organnualreviews.org By inhibiting HDACs, butyrate increases the acetylation of histones, specifically at the promoter and enhancer regions of the Foxp3 gene. annualreviews.orgaai.org Foxp3 is the master transcription factor for Treg development and function. wikipedia.organnualreviews.org This epigenetic modification enhances Foxp3 expression, thereby driving the differentiation of naïve T-cells into Tregs. aai.orgmdpi.com

Furthermore, butyrate can indirectly support Treg induction by modulating the function of other immune cells, such as dendritic cells (DCs) and macrophages. annualreviews.orgmdpi.com For instance, butyrate can stimulate DCs to produce factors that promote the conversion of naïve T-cells into Tregs. e-century.usannualreviews.org Studies on human cells have confirmed that butyrate enhances the differentiation of naïve CD4+ T-cells into functional Tregs with increased immunosuppressive capacity. mdpi.com

| Research Finding | Mechanism | Cell Type | References |

| Promotes Treg differentiation | HDAC inhibition, leading to increased Foxp3 expression | Naïve T-cells | wikipedia.organnualreviews.org |

| Enhances Treg immunosuppressive capacity | Upregulation of Treg functional markers | Human CD4+ T-cells | mdpi.com |

| Induces peripheral Treg generation | Indirect action via dendritic cells | Dendritic Cells, T-cells | e-century.usannualreviews.org |

Cytokine Production and Inflammatory Response Regulation

Butyrate exerts potent anti-inflammatory effects by modulating the production of cytokines, which are the signaling molecules of the immune system. mdpi.commdpi.com It generally acts to suppress pro-inflammatory pathways and promote anti-inflammatory responses.

The compound has been shown to inhibit the production of several key pro-inflammatory cytokines, including tumor necrosis factor-alpha (TNF-α), interleukin-6 (IL-6), and interferon-gamma (IFN-γ), in various immune cells like macrophages and lymphocytes. wikipedia.orgmdpi.com This suppression is often linked to the inhibition of the NF-κB signaling pathway, a central regulator of inflammation. mdpi.com Butyrate also suppresses colonic inflammation by inhibiting the IFN-γ–STAT1 signaling pathway. wikipedia.org

Concurrently, butyrate can enhance the production of the anti-inflammatory cytokine IL-10. wikipedia.orgmdpi.com IL-10 plays a critical role in resolving inflammation and maintaining immune homeostasis. This dual action—suppressing pro-inflammatory mediators while boosting anti-inflammatory ones—underpins butyrate's role as a key regulator of gut and systemic inflammation. wikipedia.organnualreviews.org These effects are mediated through multiple mechanisms, including HDAC inhibition and the activation of specific G-protein coupled receptors (GPCRs) such as GPR43 and GPR109A, which are expressed on immune and epithelial cells. mdpi.commdpi.com

| Effect on Cytokine | Cell Type(s) | Mechanism(s) | References |

| Inhibition of TNF-α, IL-6, IFN-γ | Macrophages, Neutrophils, Lymphocytes | HDAC Inhibition, NF-κB Inhibition | wikipedia.orgmdpi.com |

| Inhibition of IL-8 (context-dependent) | Intestinal Epithelial Cells | A20 Induction | nih.gov |

| Induction of IL-10 | T-cells, Macrophages | HDAC Inhibition, GPR109A Activation | wikipedia.organnualreviews.orgmdpi.com |

Modulation of Intestinal Barrier Integrity and Tight Junction Proteins

The intestinal epithelial barrier is a critical line of defense, and its integrity is paramount for health. Butyrate is recognized as a vital molecule for maintaining and enhancing this barrier. mdpi.commdpi.com It serves as the primary energy source for the cells lining the colon (colonocytes), supporting their health and function. mdpi.com

Butyrate strengthens the barrier by directly influencing the expression and assembly of tight junction proteins. plos.org These proteins, including claudins and occludin, seal the space between adjacent epithelial cells, thereby regulating paracellular permeability. plos.orgresearchgate.net In vitro studies using cell models like Caco-2 and IPEC-J2 have consistently demonstrated that butyrate treatment increases transepithelial electrical resistance (TEER), a measure of barrier integrity, while decreasing the passage of harmful substances across the cell layer. plos.orgnih.gov

The molecular mechanisms behind this effect involve the activation of key signaling pathways. Butyrate has been shown to activate AMP-activated protein kinase (AMPK), a cellular energy sensor that facilitates tight junction assembly. nih.govnih.gov It also activates the Akt/mTOR pathway, which is involved in protein synthesis, to enhance the abundance of tight junction proteins. plos.orgnih.gov By reinforcing the intestinal barrier, butyrate helps prevent the translocation of bacterial components like lipopolysaccharide (LPS) into the bloodstream, which can otherwise trigger systemic inflammation. plos.orgresearchgate.net

Antioxidative Stress Mechanisms and Cellular Protection

Butyrate provides significant cellular protection by bolstering antioxidant defenses and mitigating oxidative stress. nih.govresearchgate.net Oxidative stress, caused by an imbalance between the production of reactive oxygen species (ROS) and the body's ability to neutralize them, is implicated in numerous chronic diseases.

A central mechanism of butyrate's antioxidant action is the activation of the Nuclear factor erythroid 2-related factor 2 (Nrf2) signaling pathway. nih.govcsic.es Nrf2 is a transcription factor that controls the expression of a wide array of antioxidant and cytoprotective genes. researchgate.netcsic.es Butyrate promotes the accumulation of Nrf2 in the nucleus, leading to the increased production of protective enzymes such as heme oxygenase-1 (HO-1) and NAD(P)H: quinone oxidoreductase-1 (NQO1). researchgate.netcsic.es

This activation of Nrf2 can occur through various means, including HDAC inhibition, which epigenetically modifies the Nrf2 promoter to enhance its expression. nih.gov Studies have shown that butyrate treatment can reduce cellular levels of ROS and decrease lipid peroxidation, protecting cells from oxidative damage. researchgate.netresearchgate.net It has also been found to protect mitochondria, the primary site of ROS production, from stress-induced dysfunction. researchgate.net

Antimicrobial Properties and Mechanisms of Action

Butyrate contributes to host defense through both direct and indirect antimicrobial activities. nih.gov It helps control the growth of pathogenic bacteria in the gut, contributing to a healthy microbial balance.

One of the key indirect mechanisms is the induction of antimicrobial peptides (AMPs) in the intestinal epithelium. wikipedia.orgnih.gov Butyrate has been shown to upregulate the expression of cathelicidin (B612621) LL-37, a potent AMP that plays a crucial role in mucosal defense against a broad range of microbes. nih.gov

Furthermore, butyrate enhances the antimicrobial capacity of innate immune cells. nih.gov Research demonstrates that macrophages differentiated in the presence of butyrate exhibit potent bactericidal function. nih.govnih.gov This effect is linked to its role as an HDAC3 inhibitor, which triggers metabolic reprogramming and enhances antimicrobial defense pathways within the macrophage without causing a pro-inflammatory cytokine response. nih.gov Some research also indicates that butyrate can directly interfere with bacterial virulence by down-regulating the expression of genes that pathogens use to infect host cells. plos.orgcambridge.org Interestingly, a synthetic prodrug, 2-phenylethyl butyrate, was found to have antibacterial activity against Mycobacterium tuberculosis, highlighting the potential of butyrate esters in this area. nih.gov

Research in Plant and Microbial Communication

While most research focuses on butyrate's role within mammals, related compounds are involved in broader ecological signaling. Volatile organic compounds (VOCs) are used for communication between and among different organisms, including microbes and plants.

Specifically, pentyl butyrate (an isomer of this compound) has been identified as a volatile signal molecule in plant-fungus interactions. smolecule.com It can act as an attractant for beneficial fungi that can help promote plant growth and provide defense against pathogens. smolecule.com This illustrates that esters of butyrate can function as semiochemicals in the environment. The production of butyrate itself by gut bacteria is a classic example of microbial-host communication, where microbial metabolites directly influence host physiology. nih.govcambridge.org The broader family of microbial VOCs, which includes various esters, alcohols, and aldehydes, is known to play diverse roles in modulating plant growth and root development.

Function as a Volatile Signal Molecule in Plant-Fungus Interactions

The role of volatile organic compounds (VOCs) as signaling molecules in the intricate communication between plants and fungi is a well-established field of study. These chemical messengers can influence fungal growth, plant defense mechanisms, and symbiotic or pathogenic relationships. While some research points to the general involvement of esters like pentyl butyrate in these interactions, specific data on this compound is currently not available in the reviewed scientific literature. Studies have identified other VOCs, such as 6-pentyl-α-pyrone from Trichoderma spp., as key players in altering plant development and defense responses. However, dedicated studies to elucidate the specific function, if any, of this compound as a volatile signal in plant-fungus crosstalk are absent.

Effects on Microbial Virulence and Biofilm Formation

Microbial virulence factors and the formation of biofilms are critical aspects of infectious diseases, making them key targets for novel antimicrobial strategies. Virulence factors are molecules that enable a pathogen to infect a host, while biofilms are structured communities of microorganisms that adhere to surfaces and are encased in a self-produced protective matrix, often leading to increased resistance to antibiotics.

Extensive research has been conducted on the effects of short-chain fatty acids, particularly butyrate, on microbial behavior. Studies have shown that butyrate can inhibit the biofilm formation of pathogens like Salmonella Typhimurium. mdpi.com The mechanism often involves the interference with quorum sensing, a cell-to-cell communication process that regulates virulence gene expression and biofilm development. For instance, in Pseudomonas aeruginosa, the butanoate metabolic pathway has been identified as crucial for biofilm development.

However, the scientific literature lacks specific studies investigating the effects of this compound on microbial virulence and biofilm formation. While its constituent parts, pentanol (B124592) and butyric acid, may have individual antimicrobial properties, their combined effect in the ester form of this compound has not been documented. Therefore, no data tables or detailed research findings on its specific impact on these microbial processes can be presented.

Cellular Proliferation, Differentiation, and Apoptosis Studies

The regulation of cellular processes such as proliferation, differentiation, and apoptosis (programmed cell death) is fundamental to the development and homeostasis of multicellular organisms, and its dysregulation is a hallmark of cancer. A significant body of research has focused on the effects of butyrate, a product of fiber fermentation in the gut, on these processes, particularly in the context of colorectal cancer.

Butyrate is a well-known histone deacetylase (HDAC) inhibitor. By inhibiting HDACs, butyrate can alter gene expression, leading to the suppression of cancer cell proliferation, induction of differentiation (causing cancer cells to revert to a more normal state), and triggering of apoptosis. nih.govmdpi.comnih.govusda.gov For example, studies on HCT116 colorectal cancer cells have shown that butyrate inhibits proliferation and induces apoptosis by deactivating the mTOR/S6K1 signaling pathway. nih.gov It has also been shown to downregulate key anti-apoptotic and proliferation markers like BCL-2 and PCNA. mdpi.com

Despite the extensive research on butyrate, there is a clear absence of studies on the specific effects of this compound on cellular proliferation, differentiation, or apoptosis. It is plausible that hydrolysis of this compound could release butyrate, which would then exert its known effects. However, without direct experimental evidence on the compound itself, any such suggestion remains speculative. Consequently, there are no research findings or data tables to present regarding the direct impact of this compound on these fundamental cellular processes.

Structure Activity Relationship Sar and Chemoinformatics

Quantitative Structure-Activity Relationship (QSAR) Modeling for Biological Activity

Quantitative Structure-Activity Relationship (QSAR) models are mathematical equations that correlate the chemical structure of a compound with its biological activity. nih.govresearchgate.net These models are essential in modern drug design and toxicology for predicting the activity of new molecules, thereby reducing the need for extensive experimental testing. farmaciajournal.comscitechnol.com For aliphatic esters, QSAR studies have often focused on predicting toxicity, providing valuable insights into how properties like hydrophobicity and molecular size influence biological outcomes. farmaciajournal.comresearchgate.netqsardb.org

A study on the toxicity of 48 aliphatic esters against the protozoan Tetrahymena pyriformis utilized molecular descriptors to build a predictive QSAR model. farmaciajournal.com The biological activity was expressed as log(1/IGC50), where IGC50 is the concentration that inhibits 50% of population growth. While 2-pentyl butyrate (B1204436) (pentan-2-yl butanoate) was not in this specific dataset, the study included structurally similar compounds like butyl acetate (B1210297) and amyl propionate (B1217596). Such models demonstrate that the biological activity of simple esters can be effectively predicted from their structural properties.

Table 1: Experimental Toxicity of Various Aliphatic Esters Against T. pyriformis

| Compound | log(1/IGC50) |

| Amyl propionate | -0.0431 |

| Hexyl acetate | -0.0087 |

| Ethyl hexanoate | 0.0637 |

| Butyl acetate | -0.4864 |

| Ethyl butyrate | -0.4903 |

| Methyl hexanoate | -0.5611 |

| Propyl butyrate | -0.4138 |

| Ethyl propionate | -0.9450 |

| Methyl butyrate | -1.2463 |

| Ethyl acetate | -1.2968 |

| Data sourced from Farmacia Journal. farmaciajournal.com |

Predicting the binding affinity of a ligand to a receptor is a cornerstone of rational drug design. researchgate.net This affinity is determined by the complementary nature of the ligand and the receptor's binding site in terms of shape, size, and physicochemical properties. QSAR and computational models are used to predict this interaction. scitechnol.com

While specific receptor binding studies for 2-pentyl butyrate are not prominent in the literature, research on related structures provides a template for understanding its potential interactions. For instance, studies on cannabinoid receptor (CB1 and CB2) ligands have shown that the length and structure of alkyl chains, such as n-pentyl groups, are critical for binding affinity and selectivity. acs.org In one study, compounds featuring an n-pentyl chain displayed excellent affinity for the CB2 receptor. acs.org Another synthetic cannabinoid, MDMB-4en-PINACA, incorporates a pentyl chain and acts as a potent agonist of the CB1 receptor. wikipedia.org These examples highlight how the pentyl group can be a key determinant in receptor interaction, a principle that would apply to the rational investigation of this compound for novel biological targets. The prediction of such activities can be estimated based on structural similarity to known ligands. sajs.co.za

The biological activity of esters is often mediated by their hydrolysis into an alcohol and a carboxylic acid, a reaction catalyzed by esterase and lipase (B570770) enzymes. The rate and specificity of this hydrolysis are highly dependent on the ester's structure. acs.org

The structure of both the acyl (butyrate) and alcohol (2-pentanol) portions of this compound dictates its suitability as a substrate for various hydrolases. Research on the enzymatic hydrolysis of a series of 1-methyl-4-piperidinyl esters by butyrylcholinesterase showed a clear structure-activity relationship. The enzyme preferentially cleaved esters with 4 and 5 carbon chains, with the hydrolysis rate ranking as n-valerate > n-butyrate. nih.gov Notably, branched esters like 2-methylbutyrate (B1264701) were cleaved at a much lower rate, suggesting that the steric bulk near the ester bond, as is present in the 2-pentyl (sec-pentyl) group, can significantly hinder enzymatic activity. nih.gov

Similarly, studies with the thermostable esterase EstDZ2 on various aryl butyrates demonstrated that the position of substituents on the aryl ring dramatically influenced the rate of hydrolysis, with ortho-substituted compounds being hydrolyzed most rapidly. eie.gr This indicates that the conformation of the substrate within the enzyme's active site is critical for efficient catalysis. Non-specific carboxylesterases found in rat liver have also shown substrate preferences, with enzymes exhibiting distinct activities towards different esters like methyl butyrate. nih.gov

Table 2: Substrate Specificity in Enzymatic Hydrolysis of Aryl Butyrates by EstDZ2

| Substrate | Conversion % (60 min) |

| o-bromophenyl butyrate | 83 |

| p-bromophenyl butyrate | 79 |

| o-nitrophenyl butyrate | 72 |

| p-propylphenyl butyrate | 56 |

| phenyl-butyrate | 43 |

| p-methoxyphenyl butyrate | 35 |

| p-fluorophenyl butyrate | 31 |

| p-nitrophenyl butyrate | 28 |

| m-nitrophenyl butyrate | 25 |

| Data sourced from Bioorganic Chemistry. eie.gr |

Prediction of Receptor Binding Affinity and Functional Response

Computational Approaches: Molecular Docking and Dynamics Simulations

Molecular docking and molecular dynamics (MD) simulations are powerful computational tools used to predict and analyze the interaction between a ligand, such as this compound, and a protein target at an atomic level. slideshare.net Docking predicts the preferred orientation of the ligand in the binding site, while MD simulations provide insights into the stability and dynamics of the protein-ligand complex over time. researchgate.netacs.org

These methods are instrumental in understanding the structural basis of enzymatic specificity. For example, a study combined random mutation of a lipase with MD simulations to understand why a mutant enzyme showed increased activity towards short-chain fatty acid esters like 4-nitrophenyl butyrate. e-ksbbj.or.kr The simulations revealed how the mutation altered the enzyme's active site to better accommodate the substrate. Similarly, MD simulations have been used to investigate the catalytic mechanism of enzymes that synthesize fatty acid esters in an aqueous phase, identifying key amino acid residues that affect substrate specificity and product release.

Rational Design of this compound Analogs with Modulated Biological Profiles

Rational drug design uses the knowledge of a biological target and the structure-activity relationships of known ligands to design new molecules with enhanced potency, selectivity, or improved pharmacokinetic properties. scitechnol.comslideshare.netelifesciences.org This process relies heavily on SAR data, QSAR models, and computational simulations.

The principles of rational design can be applied to create analogs of this compound with modulated biological profiles. By systematically modifying its structure, one can fine-tune its properties. For instance, altering the length or branching of the pentyl group could change its hydrophobicity and steric profile, thereby affecting its binding to a receptor or its suitability as an enzyme substrate. stereoelectronics.org Changing the acyl group from butyrate to a different carboxylic acid could introduce new interactions, such as hydrogen bonds, or alter the electronic properties of the ester bond. stereoelectronics.org

Systematic SAR studies on SCFA-hexosamine analogs have shown that the specific placement of butyrate groups on a sugar scaffold can dramatically alter the biological outcome, separating desired therapeutic effects from off-target activities. acs.org This demonstrates that even subtle structural modifications can lead to significant changes in biological function. Such strategies could be employed to design this compound analogs, for example, by introducing functional groups to the pentyl or butyrate moiety to enhance a specific biological activity discovered through initial screening.

Analytical Methodologies for 2 Pentyl Butyrate Research

Spectroscopic Characterization Techniques

Spectroscopic methods are indispensable for elucidating the molecular structure and functional groups of 2-pentyl butyrate (B1204436).

Infrared (IR) and Fourier-Transform Infrared (FTIR) Spectroscopy

Infrared (IR) and Fourier-Transform Infrared (FTIR) spectroscopy are powerful tools for identifying the functional groups present in 2-pentyl butyrate. The IR spectrum of an organic molecule reveals characteristic absorption bands corresponding to the vibrations of specific bonds. For this compound, the most prominent feature in its IR spectrum is the strong absorption band associated with the carbonyl (C=O) group of the ester functional group. This peak is typically observed in the region of 1735-1750 cm⁻¹. Another key absorption is the C-O stretching vibration of the ester, which appears in the 1150-1250 cm⁻¹ range. The presence of aliphatic C-H bonds is confirmed by stretching and bending vibrations in the ranges of 2850-3000 cm⁻¹ and 1350-1480 cm⁻¹, respectively.

FTIR spectroscopy, a more advanced version of the technique, offers higher resolution and sensitivity. An Attenuated Total Reflectance (ATR)-FTIR spectrum of this compound can be obtained using instruments like the Bruker Tensor 27 FT-IR. nih.gov This technique allows for the analysis of the neat liquid sample without the need for extensive preparation.

Table 1: Key IR Absorption Bands for this compound

| Functional Group | Vibration Type | Typical Wavenumber (cm⁻¹) |

| C=O (Ester) | Stretch | 1735-1750 |

| C-O (Ester) | Stretch | 1150-1250 |

| C-H (Alkyl) | Stretch | 2850-3000 |

| C-H (Alkyl) | Bend | 1350-1480 |

Raman Spectroscopy

Raman spectroscopy provides complementary information to IR spectroscopy. It is particularly sensitive to non-polar bonds and symmetric vibrations. The Raman spectrum of this compound, which can be acquired using an instrument such as a Bruker MultiRAM Stand Alone FT-Raman Spectrometer, will also show a characteristic peak for the C=O stretch, though typically weaker than in the IR spectrum. nih.gov The C-C bond stretching and CH₂/CH₃ deformations within the pentyl and butyrate chains will give rise to a series of peaks in the fingerprint region (below 1500 cm⁻¹). For instance, symmetrical stretching of methyl groups is often observed around 2981 cm⁻¹. researchgate.net

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is arguably the most powerful technique for the structural elucidation of organic molecules, providing detailed information about the carbon-hydrogen framework.

¹H NMR Spectroscopy: In the ¹H NMR spectrum of this compound, the protons in different chemical environments will resonate at distinct chemical shifts (δ). Protons closer to the electron-withdrawing ester oxygen will be deshielded and appear at a lower field (higher ppm value). For example, the methine proton on the carbon bearing the oxygen (the second carbon of the pentyl group) is expected to appear as a multiplet in the range of 4.8-5.0 ppm. The protons on the methylene (B1212753) group adjacent to the carbonyl group of the butyrate moiety typically resonate around 2.2-2.3 ppm. The various methylene and methyl protons of the pentyl and butyrate chains will appear as multiplets and triplets, respectively, at higher fields (lower ppm values), generally between 0.8 and 1.7 ppm. magritek.comchemicalbook.com

¹³C NMR Spectroscopy: The ¹³C NMR spectrum provides information about the different carbon atoms in the molecule. The carbonyl carbon of the ester is the most deshielded and will appear at a chemical shift of approximately 173 ppm. The carbon atom of the pentyl group bonded to the oxygen will resonate around 73 ppm. The remaining aliphatic carbons of the pentyl and butyrate chains will have chemical shifts in the range of 10-40 ppm. chemicalbook.com

Table 2: Typical ¹H and ¹³C NMR Chemical Shifts for this compound

| Atom | Type | Typical Chemical Shift (ppm) | Multiplicity |

| H on C2 of pentyl | ¹H | 4.8 - 5.0 | Multiplet |

| H on C2 of butyrate | ¹H | 2.2 - 2.3 | Triplet |

| Other alkyl H | ¹H | 0.8 - 1.7 | Multiplets/Triplets |

| C=O (ester) | ¹³C | ~173 | Singlet |

| C-O (pentyl) | ¹³C | ~73 | Singlet |

| Other alkyl C | ¹³C | 10 - 40 | Singlets |

Chromatographic Separation and Quantification Methods

Chromatographic techniques are essential for separating this compound from complex mixtures and for determining its purity and concentration.

Gas Chromatography (GC) Applications in Purity and Composition Analysis

Gas chromatography (GC) is the premier technique for the analysis of volatile compounds like this compound. acs.org It is widely used for purity assessment and to determine the composition of essential oils and flavor mixtures. In a typical GC analysis, the sample is vaporized and carried by an inert gas through a column containing a stationary phase. The separation is based on the differential partitioning of the components between the mobile and stationary phases.

For this compound, a non-polar or semi-polar capillary column, such as one with a polyethylene (B3416737) glycol (Carbowax-type) or a biscyanopropyl stationary phase, is often used. gcms.cz The temperature of the GC oven is programmed to increase gradually to ensure the efficient separation of components with different boiling points. nih.gov A Flame Ionization Detector (FID) is commonly employed for quantification due to its high sensitivity to organic compounds. mdpi.com The purity of this compound can be determined by the relative area of its peak in the resulting chromatogram. acs.org

When coupled with a mass spectrometer (GC-MS), this technique not only separates the components but also provides their mass spectra, allowing for definitive identification. nih.govnih.govnih.gov The mass spectrum of this compound is characterized by specific fragment ions that can be used for its identification. nih.gov Kovats retention indices are also used to aid in the identification of this compound on different stationary phases. nih.gov

Advanced Liquid Chromatography (LC) Based Methods

While GC is the more common technique for analyzing volatile esters, High-Performance Liquid Chromatography (HPLC) and Ultra-High-Performance Liquid Chromatography (UPLC) can also be employed, particularly for non-volatile matrices or for the analysis of related, less volatile compounds. sielc.com

In a typical reverse-phase HPLC method, a C18 column is used with a mobile phase consisting of a mixture of an organic solvent, such as acetonitrile (B52724) or methanol (B129727), and an aqueous buffer, like a phosphate (B84403) buffer. google.comgoogle.com For instance, a mobile phase of acetonitrile and a 0.1% phosphoric acid solution could be used. google.com Detection is often achieved using a UV detector, although this compound lacks a strong chromophore, which may limit sensitivity. google.com

More advanced LC-MS/MS methods offer significantly higher sensitivity and specificity. nih.gov These methods are particularly useful for quantifying trace amounts of this compound or its metabolites in complex biological samples. The compound is first separated by LC and then detected by a mass spectrometer operating in a mode such as multiple reaction monitoring (MRM) for enhanced selectivity. nih.gov

Mass Spectrometry (MS) for Identification and Metabolite Profiling

Mass spectrometry (MS) stands as a cornerstone analytical technique for the definitive identification and quantification of this compound. It is also instrumental in the study of its metabolic fate within biological systems. The compound, with a molecular formula of C₉H₁₈O₂ and a molecular weight of approximately 158.24 g/mol , yields characteristic mass spectra that facilitate its unequivocal identification. nih.gov